N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2379993-77-6
VCID: VC5037457
InChI: InChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20)
SMILES: C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4
Molecular Formula: C16H14N6S
Molecular Weight: 322.39

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

CAS No.: 2379993-77-6

Cat. No.: VC5037457

Molecular Formula: C16H14N6S

Molecular Weight: 322.39

* For research use only. Not for human or veterinary use.

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine - 2379993-77-6

Specification

CAS No. 2379993-77-6
Molecular Formula C16H14N6S
Molecular Weight 322.39
IUPAC Name N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20)
Standard InChI Key UWXQGLIDZIWXNJ-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine reflects its three-ring system comprising pyrido[3,4-d]pyrimidine, thiophene, and pyrazole moieties . Key identifiers include:

Table 1: Molecular Identity Features

PropertyValueSource
CAS Registry Number2380188-87-2
SMILESC1=CN(N=C1)C(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4
InChIKeyPULVLLOEMDMBJZ-UHFFFAOYSA-N
XLogP3-AA2.1
Hydrogen Bond Donors1

The compound's logP value of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug-like properties .

Crystallographic and Conformational Analysis

While 3D structural data remains unpublished, molecular modeling predicts that the thiophene and pyrazole substituents adopt orthogonal orientations relative to the pyridopyrimidine core. This spatial arrangement creates a T-shaped topology that may facilitate binding to ATP pockets in kinase targets .

Synthetic Pathways and Derivative Development

Core Synthesis Strategies

The pyrido[2,3-d]pyrimidin-4-amine scaffold is typically constructed via cyclocondensation reactions. A representative approach from recent literature involves:

  • Knoevenagel Condensation: Formation of the pyrimidine ring using ethyl cyanoacetate and substituted benzaldehydes .

  • Nucleophilic Amination: Introduction of the ethylamine sidechain at position 4 using 2-(pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine under Mitsunobu conditions .

  • Protection/Deprotection: Strategic use of tert-butoxycarbonyl (Boc) groups to direct regioselective functionalization .

Table 2: Synthetic Yield Optimization

Reaction StepYield (%)Conditions
Cyclocondensation68DMF, 110°C, 12h
Sidechain Incorporation54DIAD, PPh₃, THF, 0°C→RT
Final Deprotection89TFA/DCM (1:1), 2h

Data adapted from kinase inhibitor synthesis protocols .

Structure-Activity Relationship (SAR) Insights

Modifications to the thiophene and pyrazole units significantly impact target affinity:

  • Thiophene Substitution: 3-Thiophenyl analogs show 3-fold greater PI3Kα inhibition compared to 2-substituted variants (IC₅₀ = 12 nM vs. 36 nM) .

  • Pyrazole Optimization: 1H-pyrazol-1-yl groups enhance solubility through dipole interactions while maintaining hydrophobic contacts .

Pharmacological Profile and Target Engagement

Kinase Inhibition Potency

Patent data reveals nanomolar activity against phosphoinositide 3-kinase (PI3K) isoforms:

Table 3: Kinase Selectivity Profile

TargetIC₅₀ (nM)Selectivity Index (vs. PI3Kδ)
PI3Kα9.21.3
PI3Kβ410.29
PI3Kγ280.43
PI3Kδ121.0

Data extracted from EP3974427A1 claims . The compound demonstrates class II PI3K preference with modest isoform selectivity.

Cellular Efficacy and Toxicity

In MV4-11 leukemia models, the compound induced 78% tumor growth inhibition at 50 mg/kg QD dosing with no observable hematological toxicity . Metabolic stability assays showed:

  • Human liver microsome clearance: 12 mL/min/kg

  • Plasma protein binding: 92% (albumin-dominated)

Computational Modeling and Binding Mode Analysis

Docking studies using PI3Kγ (PDB: 4L23) predict that the pyridopyrimidine core forms hydrogen bonds with Val882 (hinge region), while the thiophene engages in π-π stacking with Trp812. Molecular dynamics simulations suggest the pyrazole moiety stabilizes the DFG-out conformation through water-mediated contacts with Asp841 .

Free Energy Calculations:

  • ΔG binding = -9.8 kcal/mol (MM/PBSA)

  • Entropic penalty = -TΔS = 4.2 kcal/mol

These values indicate enthalpy-driven binding with moderate conformational flexibility .

Comparative Analysis with Structural Analogs

Table 4: Benchmarking Against Clinical Candidates

CompoundPI3Kα IC₅₀ (nM)Cl (mL/min/kg)T₁/₂ (h)
Idelalisib820258.2
Copanlisib0.5183.1
N-[2-(1H-pyrazol...)9.2126.5

Data synthesized from . The subject compound offers balanced potency and pharmacokinetics compared to approved PI3K inhibitors.

Future Directions and Development Challenges

While demonstrating promising preclinical profiles, several hurdles must be addressed:

  • Isoform Selectivity: Engineering γ/δ isoform specificity to reduce immune-related adverse events

  • CNS Penetration: Modulating logP and P-gp efflux ratio for brain-targeted indications

  • Metabolite Safety: Characterizing oxidative thiophene metabolites potentially linked to hepatotoxicity

Ongoing structure-based optimization campaigns are exploring:

  • Replacement of thiophene with triazolo[4,3-a]pyridine to enhance π-stacking

  • Introduction of polar substituents at the pyrazole 4-position to improve aqueous solubility

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